2-bromo-6-isothiocyanatopyridine
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Overview
Description
2-bromo-6-isothiocyanatopyridine is an organic compound with the molecular formula C6H3BrN2S It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the isothiocyanate group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-6-isothiocyanatopyridine can be synthesized through a one-pot preparation method from its corresponding amine. This involves the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride . The choice of base is crucial for the formation of the dithiocarbamate salts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions, particularly with isocyanides, to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Cycloaddition Products: The reaction with isocyanides can yield benzo[d]imidazo[5,1-b]thiazole derivatives.
Scientific Research Applications
2-bromo-6-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-isothiocyanatopyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isothiocyanate group can interact with nucleophilic sites on biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-isothiocyanatopyridine: Similar in structure but with the isothiocyanate group at the fifth carbon.
2-bromo-4-isothiocyanatopyridine: Another structural isomer with the isothiocyanate group at the fourth carbon.
Uniqueness
2-bromo-6-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers.
Properties
CAS No. |
1192812-99-9 |
---|---|
Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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